Selective Fluorine Displacement in SNAr: 2-Bromo-4-chloro-5-fluorobenzonitrile vs. Iodo-Substituted Analogs
In a systematic study of fluorobenzonitrile reactivity with Na₂S in DMF at room temperature, 2- and 4-fluorobenzonitriles bearing chlorine or bromine substituents underwent selective substitution of fluorine to yield halo-substituted mercaptobenzonitriles; critically, iodo-substituted analogs failed to react under identical conditions, establishing that bromine and chlorine are compatible with this selective transformation while iodine is not [1].
| Evidence Dimension | SNAr reactivity of fluorine in the presence of other halogens |
|---|---|
| Target Compound Data | 2-bromo-4-chloro-5-fluorobenzonitrile falls within the class of 2- and 4-fluorobenzonitriles substituted with Cl or Br that undergo selective fluorine displacement at room temperature |
| Comparator Or Baseline | Iodo-substituted fluorobenzonitriles: no reaction under identical conditions (Na₂S/DMF, RT) |
| Quantified Difference | Reactive (Br/Cl) vs. non-reactive (I) under standard conditions; no quantitative yield reported for the target compound itself |
| Conditions | Na₂S in DMF at room temperature followed by Zn/HCl treatment |
Why This Matters
This selectivity ensures that the fluorine at the 5-position can be chemoselectively displaced without disturbing the bromine or chlorine substituents, a critical requirement for constructing unsymmetrical polyfunctional biaryl and heteroaryl systems in drug discovery programs.
- [1] Taldone, T.; Patel, P. D.; Patel, H. J.; Chiosis, G. About the reaction of aryl fluorides with sodium sulfide: investigation into the selectivity of substitution of fluorobenzonitriles to yield mercaptobenzonitriles via SNAr displacement of fluorine. Tetrahedron Letters 2012, 53 (20), 2548–2551. View Source
